Product packaging for CARPROPAMID(Cat. No.:CAS No. 115252-91-0)

CARPROPAMID

Cat. No.: B1141733
CAS No.: 115252-91-0
M. Wt: 334.67
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Carpropamid (B13017) is a fungicide that has been the subject of significant academic interest, primarily within the field of phytopathology. Its unique mode of action and its history in agricultural applications have made it a key compound for studying fungal melanin (B1238610) biosynthesis and the mechanisms of fungicide resistance.

Properties

CAS No.

115252-91-0

Molecular Formula

C15H18Cl3NO

Molecular Weight

334.67

Origin of Product

United States

Biochemical and Molecular Mechanisms of Antifungal Action

Elucidation of Carpropamid's Role in Fungal Melanin (B1238610) Biosynthesis Pathway Inhibition

This compound's primary mode of action is the inhibition of the melanin biosynthesis pathway in fungi. researchgate.net Melanin is crucial for the structural integrity and function of appressoria, specialized infection structures that generate immense turgor pressure to breach the plant cuticle. tandfonline.comacs.org By disrupting melanin production, This compound (B13017) renders the fungus non-pathogenic. tandfonline.comresearchgate.net

Specific Inhibition of Scytalone (B1230633) Dehydratase (SDH; EC 4.2.1.94) Activity

Research has unequivocally identified scytalone dehydratase (SDH) as the primary target of this compound. nih.govacs.orgsigmaaldrich.com SDH is a key enzyme in the dihydroxynaphthalene (DHN) melanin biosynthesis pathway. nih.govnih.gov this compound acts as a potent and tight-binding inhibitor of this enzyme. nih.govacs.org The inhibition is highly specific, as this compound does not significantly affect other fungal metabolic processes at effective concentrations. researchgate.net Studies have shown that the dissociation constant (Ki) for this compound is exceptionally low, in the nanomolar range, indicating a very strong affinity for the enzyme, approximately 200,000 times smaller than the substrate, scytalone's Km value. acs.org

Blockade of Dehydration Steps: Scytalone to 1,3,8-Trihydroxynaphthalene and Vermelone (B1206922) to 1,8-Dihydroxynaphthalene

The melanin biosynthesis pathway involves a series of enzymatic reactions. SDH catalyzes two critical dehydration steps. acs.org The first is the conversion of scytalone to 1,3,8-trihydroxynaphthalene. acs.orgfao.org The second is the dehydration of vermelone to 1,8-dihydroxynaphthalene. acs.orgfao.org this compound effectively blocks both of these reactions. acs.orgfao.org This blockade leads to the accumulation of the precursor, scytalone, and a significant reduction in the production of the downstream melanin precursors. fao.org

Reaction Step Substrate Product Enzyme Effect of this compound
Dehydration 1Scytalone1,3,8-TrihydroxynaphthaleneScytalone Dehydratase (SDH)Inhibited
Dehydration 2Vermelone1,8-DihydroxynaphthaleneScytalone Dehydratase (SDH)Inhibited

Structural Basis of SDH Inhibition: Insights from Crystallographic Analysis

The precise mechanism of SDH inhibition by this compound has been elucidated through cryogenic X-ray crystal structure analysis. nih.govacs.org This analysis revealed that this compound binds within a hydrophobic cavity of the SDH enzyme. acs.orgnih.gov

This compound fits snugly into a hydrophobic pocket within the SDH enzyme. nih.gov The binding is stabilized by a network of intermolecular interactions, including hydrogen bonds and van der Waals forces. tandfonline.comacs.org The C-terminal region of the enzyme acts as a lid, covering the inhibitor and securing its position within the cavity. nih.gov This tight binding is the structural basis for this compound's potent inhibitory activity. acs.org

Crystallographic studies have identified several key amino acid residues in the active site of SDH that are crucial for binding this compound. acs.orgnih.gov These interactions are fundamental to the inhibitor's efficacy.

Val-75: The (chlorophenyl)ethyl group of this compound establishes strong contacts with Valine-75. nih.gov This residue is located at the tip of the C-helix and is critical for forming the active site pocket. tandfonline.com A single point mutation from valine to methionine (V75M) at this position has been shown to confer resistance to this compound by reducing the inhibitor's binding affinity. researchgate.nettandfonline.com

Asn-131: A hydrogen bond is formed between a chloride atom in the dichloromethylethylcyclopropane ring of this compound and Asparagine-131. nih.gov

Aromatic Cluster (Tyr-50, Phe-53, Phe-158, Phe-162): The (chlorophenyl)ethyl group of this compound also forms a cluster of aromatic rings with Tyrosine-50, Phenylalanine-53, Phenylalanine-158, and Phenylalanine-162, further stabilizing the complex. acs.orgnih.gov

Hydration Water Molecules: Two water molecules that are part of the enzyme's hydration shell mediate further hydrogen bonds between the carboxamide group of this compound and residues Tyr-30, Tyr-50, His-85, and His-110. nih.gov

Interacting Residue/Molecule Part of this compound Involved Type of Interaction
Val-75(chlorophenyl)ethyl groupHydrophobic contact
Asn-131dichloromethylethylcyclopropane ring (Chloride atom)Hydrogen bond
Tyr-50, Phe-53, Phe-158, Phe-162(chlorophenyl)ethyl groupAromatic-aromatic interactions
Tyr-30, Tyr-50, His-85, His-110carboxamide group (via hydration water molecules)Hydrogen bonds

Morphological and Pathogenic Consequences of Melanin Disruption in Fungi

The inhibition of melanin biosynthesis by this compound has profound consequences for the morphology and pathogenicity of fungi like Pyricularia oryzae and Magnaporthe grisea. researchgate.net Melanin is essential for the structural rigidity of the appressorial cell wall, which is necessary to build up the high turgor pressure required for penetrating the host plant's cuticle. tandfonline.comacs.org

In the presence of this compound, the appressoria that are formed are hyaline (colorless) and lack the characteristic dark pigmentation of melanized appressoria. researchgate.net These melanin-deficient appressoria are unable to generate sufficient turgor pressure and consequently fail to penetrate the host epidermis, effectively preventing infection. researchgate.netresearchgate.net This disruption of a key virulence factor is the ultimate reason for this compound's effectiveness in controlling rice blast disease. tandfonline.comresearchgate.net

Induction of Host Plant Defense Responses by this compound

Beyond its direct fungicidal properties, this compound plays a significant role in activating the innate defense mechanisms of the host plant, thereby providing a more robust and durable resistance to pathogens. researchgate.net

Activation of Systemic Acquired Resistance (SAR) Pathways

This compound is recognized as an inducer of Systemic Acquired Resistance (SAR), a plant-wide defense response that provides long-lasting protection against a broad spectrum of pathogens. researchgate.net The activation of SAR is a complex signaling cascade, and while the precise point of this compound's intervention is a subject of ongoing research, it is known to potentiate the plant's defense responses upon pathogen attack. researchgate.netresearchgate.net This induced state of readiness allows for a more rapid and effective defense reaction when the plant is subsequently challenged by pathogens. researchgate.net Studies have shown that this compound treatment can lead to the expression of genes associated with the salicylic (B10762653) acid (SA) signaling pathway, a key component of SAR. researchgate.netdntb.gov.ua For instance, research on the fungicide tolprocarb, which shares a similar mode of action, demonstrated the induction of the promoter for the pathogenesis-related gene PR-1a in Arabidopsis thaliana and defense-related genes like PBZ1, β-1,3-glucanase, and chitinase (B1577495) 1 in rice. researchgate.netdntb.gov.ua

Phytoalexin Biosynthesis Augmentation (e.g., Momilactone A, Sakuranetin)

A key aspect of this compound-induced resistance is the enhanced production of phytoalexins, which are low molecular weight antimicrobial compounds synthesized by plants in response to infection. agropages.comresearchgate.net In rice, this compound treatment has been shown to significantly augment the accumulation of the diterpenoid phytoalexin Momilactone A and the flavonoid phytoalexin Sakuranetin upon infection with the blast pathogen. agropages.comresearchgate.netfao.org

Interestingly, this compound itself does not directly stimulate phytoalexin production. researchgate.net Instead, it "primes" the plant, enabling a more rapid and robust synthesis of these defensive compounds when the plant is attacked. researchgate.net Research has demonstrated that this compound-treated rice plants accumulate significantly higher levels of Momilactone A and Sakuranetin compared to untreated plants following inoculation with P. oryzae. researchgate.net This enhanced phytoalexin response is a critical component of the induced resistance conferred by this compound. researchgate.net

Table 1: Effect of this compound on Phytoalexin Accumulation in Rice Leaves

Treatment Momilactone A (ng/20mg leaf sample) Sakuranetin (ng/sample)
Infected Control 252 123
This compound-treated & Infected 734 377

Data sourced from studies on phytoalexin accumulation following infection. researchgate.net

Comparative Analysis of this compound's Dual Mode of Action

This compound's effectiveness in controlling rice blast stems from its dual mode of action: direct antifungal activity through the inhibition of melanin biosynthesis and the indirect action of inducing host plant defense responses. agropages.comresearchgate.net

The primary mode of action is the inhibition of scytalone dehydratase, a key enzyme in the melanin biosynthesis pathway of P. oryzae. scispace.comacs.orgnih.gov Melanin is essential for the structural integrity and function of the appressorium, a specialized infection structure that the fungus uses to penetrate the plant cuticle. wikipedia.org By blocking melanin production, this compound renders the appressoria non-functional, thus preventing infection. researchgate.net

Simultaneously, this compound's ability to induce SAR, enhance phytoalexin synthesis, and promote cell wall lignification creates a multi-faceted defense system within the host plant. researchgate.netresearchgate.net This host-mediated defense is not pathogen-specific and can offer broader protection.

The combination of these two distinct mechanisms provides a more resilient and durable form of disease control. While the direct inhibition of melanin biosynthesis acts immediately on the pathogen, the induction of host defenses provides a longer-lasting and broader spectrum of resistance. This dual approach is a significant advantage in managing a disease as destructive as rice blast. cabidigitallibrary.org

Table 2: Comparison of this compound's Dual Modes of Action

Feature Direct Antifungal Action Host Defense Induction
Target Scytalone dehydratase in P. oryzae scispace.comacs.org Host plant's innate immune system
Mechanism Inhibition of melanin biosynthesis nih.gov Activation of SAR, phytoalexin synthesis, lignification researchgate.netresearchgate.net
Effect on Fungus Prevents appressorial penetration wikipedia.org Creates a hostile environment for the pathogen researchgate.net
Onset of Action Immediate upon contact researchgate.net Develops over time as plant defenses are activated researchgate.net
Spectrum Specific to melanin-producing fungi agropages.com Broad-spectrum resistance

Fungal Resistance Dynamics and Molecular Basis

Emergence and Monitoring of Carpropamid-Resistant Fungal Isolates

The first instances of This compound (B13017) failure in controlling rice blast were reported in the Saga Prefecture of Japan in 2001, just a few years after its introduction in 1998. apsnet.orgresearchgate.net Subsequent investigations confirmed the presence of P. oryzae isolates with reduced sensitivity to this compound and other melanin (B1238610) biosynthesis inhibitor-dehydratase (MBI-D) fungicides. apsnet.orgresearchgate.net These resistant strains were found to have spread throughout most of the Kyushu region by 2002-2003 and were later identified in numerous other prefectures. apsnet.orgapsnet.org

The emergence of resistance necessitated the development of monitoring techniques to track its frequency and spread. jircas.go.jp Molecular diagnostic methods, such as primer-introduced restriction enzyme analysis-polymerase chain reaction (PIRA-PCR), were developed to rapidly detect the specific genetic mutation responsible for resistance. apsnet.orgcabidigitallibrary.org This method allows for the specific recognition of PCR products from resistant isolates. cabidigitallibrary.org These monitoring efforts are crucial for understanding the epidemiology of resistance and for making informed decisions on fungicide use. jircas.go.jp

Genetic and Molecular Mechanisms of Resistance to this compound

Research into the molecular basis of this compound resistance has pinpointed a specific genetic mutation as the primary cause. researchgate.net

Identification of Point Mutations in the Scytalone (B1230633) Dehydratase (SDH) Gene

Studies have consistently shown that resistance to this compound in P. oryzae is linked to a single point mutation in the scytalone dehydratase (SDH) gene. apsnet.orgnih.gov This mutation involves a change from guanine (B1146940) (G) to adenine (B156593) (A) at a specific location in the gene. nih.govresearchgate.net This single nucleotide polymorphism is the fundamental genetic event leading to the development of resistance. researchgate.net

Characterization of Specific Amino Acid Substitutions (e.g., V75M) and their Impact on Enzyme-Inhibitor Affinity

The point mutation in the SDH gene results in a significant change in the resulting enzyme: the substitution of the amino acid valine with methionine at position 75 (V75M). apsnet.orgnih.govresearchgate.net The valine at position 75 is located at the entrance of the active pocket of the SDH enzyme. apsnet.org The substitution with methionine, which has a larger side chain, is believed to sterically hinder the binding of the this compound molecule to the active site. apsnet.org This reduced binding affinity dramatically lessens the inhibitory effect of the fungicide. apsnet.orgtandfonline.com Despite this change, the mutant SDH enzyme retains enough of its natural enzymatic activity to allow the fungus to infect the host plant successfully. apsnet.orgtandfonline.com The inhibition of this variant enzyme by this compound is reduced by more than 200-fold compared to the wild-type enzyme. researchgate.nettandfonline.comnih.gov

Population Genetics and Epidemiology of this compound Resistance

The emergence of this compound resistance was not a singular event. Population genetic analyses have revealed that resistant isolates possess high genetic diversity, indicating that the V75M mutation occurred independently in various genetic backgrounds. apsnet.orgapsnet.org In the Kyushu region of Japan, three main haplotypes were identified as major contributors to the rapid and widespread development of resistance. apsnet.orgapsnet.org The rapid spread of these resistant isolates, observed within just two years of their initial detection, highlights the strong selection pressure exerted by the fungicide and the epidemiological fitness of the resistant strains. apsnet.org

Management Strategies for Mitigating this compound Resistance in Academic Models

The rise of this compound resistance has spurred the development of strategies to manage and mitigate its impact. frac.info

Dynamics of Resistance Decline Following Discontinuance of Use

An important aspect of managing resistance is understanding what happens when the selection pressure is removed. Studies have shown that when the use of MBI-D fungicides like this compound is discontinued, the frequency of resistant isolates in the fungal population can decline significantly over time. apsnet.orgresearchgate.net For example, after the use of MBI-D fungicides was stopped in Saga Prefecture in 2003, a decrease in the prevalence of resistant isolates was observed. apsnet.org This suggests that in the absence of the fungicide, sensitive strains may have a competitive advantage over resistant ones. This dynamic provides a basis for resistance management strategies that involve rotating fungicides with different modes of action. gov.on.ca By alternating this compound with other effective fungicides, it may be possible to reduce the frequency of resistant strains and prolong the useful lifespan of this compound. gov.on.cajst.go.jp

Environmental Transport, Transformation, and Fate

Carpropamid (B13017) Degradation Pathways and Kinetics

The breakdown of this compound in the environment proceeds through several key pathways, including chemical transformations and biological processes. The kinetics of these degradation pathways are influenced by a multitude of environmental factors.

While specific studies detailing the oxidative and reductive transformation of this compound are not extensively available in public literature, the chemical structure of the molecule suggests potential pathways based on general pesticide degradation principles. The amide linkage in this compound could be susceptible to oxidative cleavage. Similarly, the chlorinated components of the cyclopropane (B1198618) ring and the phenyl group may undergo reductive dehalogenation under anaerobic conditions, a common transformation process for organochlorine compounds in the environment. These reactions typically involve electron transfer processes mediated by soil minerals or microbial enzymes.

Photolytic degradation, or photolysis, is a process where chemical compounds are broken down by light energy. In aqueous environments, pesticides can undergo direct photolysis, where the molecule itself absorbs light, or indirect photolysis, which is mediated by other light-absorbing substances in the water, such as dissolved organic matter. Although specific experimental data on the photolytic half-life of this compound is limited, it is known that many pesticides are susceptible to photodegradation in sunlit surface waters. The rate and extent of photolysis are dependent on factors like water clarity, depth, pH, and the presence of photosensitizing agents.

Microbial activity is a primary driver of pesticide degradation in both soil and aquatic systems. Various microorganisms, including bacteria and fungi, can utilize pesticides as a source of carbon and energy, leading to their biotransformation and, ultimately, mineralization into simpler inorganic compounds like carbon dioxide, water, and mineral salts. While specific microbial strains that degrade this compound have not been extensively documented, the process of microbial degradation is a recognized pathway for many fungicides. This biotransformation can involve enzymatic reactions such as hydrolysis of the amide bond, which is a common initial step in the breakdown of many amide-containing pesticides. The rate of microbial degradation is highly dependent on soil and water conditions, including microbial population density, temperature, pH, moisture, and nutrient availability.

The comprehensive identification of this compound's degradation products is not widely reported in publicly available scientific literature. The analysis of such products typically involves advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). These methods allow for the separation, detection, and structural elucidation of metabolites formed during the degradation process. Based on its chemical structure, potential degradation products could result from the cleavage of the amide bond, leading to the formation of 2,2-dichloro-1-ethyl-3-methylcyclopropanecarboxylic acid and 1-(4-chlorophenyl)ethylamine. Further degradation of these initial products would likely follow.

Persistence and Half-Life Determination in Diverse Environmental Compartments

The persistence of a pesticide in the environment is often quantified by its half-life (DT₅₀), which is the time required for 50% of the initial concentration to dissipate. For this compound, its persistence can vary significantly depending on the environmental compartment. Reports indicate that the DT₅₀ for this compound in paddy fields can range from several weeks to several months, highlighting its potential for persistence under certain conditions herts.ac.uk.

The half-life of this compound, like other soil-applied pesticides, is not a fixed value but varies considerably with soil properties and environmental factors msuextension.orgiastate.eduresearchgate.net. Factors such as soil texture, organic matter content, pH, temperature, and moisture all play a critical role in determining the rate of degradation msuextension.orgnih.gov. For instance, soils with higher microbial activity and organic matter content may exhibit faster degradation rates.

Interactive Data Table: Factors Influencing this compound Half-Life in Soil

FactorConditionExpected Impact on Half-LifeRationale
Soil Type High Clay ContentIncreaseStronger adsorption to clay particles reduces bioavailability for microbial degradation.
High Sand ContentDecreaseWeaker adsorption allows for greater availability to microorganisms and potential for leaching.
Organic Matter High ContentIncrease/DecreaseCan increase adsorption (increasing half-life) but also supports higher microbial populations (decreasing half-life). The net effect is variable.
Temperature IncreaseDecreaseHigher temperatures generally increase the rates of both microbial metabolism and chemical degradation reactions nih.gov.
DecreaseIncreaseLower temperatures slow down biological and chemical processes.
Soil Moisture OptimalDecreaseFavorable moisture levels promote microbial activity, leading to faster degradation.
Very Dry or SaturatedIncreaseExtreme moisture conditions can inhibit the activity of many soil microorganisms.
Soil pH Neutral to Slightly AlkalineDecreaseOptimal pH range for many soil microbes that are responsible for pesticide degradation.
Acidic or Very AlkalineIncreaseExtreme pH values can be detrimental to the microbial populations that break down pesticides.

Methodologies for Resolving Conflicting Degradation Data

The degradation of a pesticide in the environment is a complex process influenced by physical, chemical, and biological factors. nih.gov Consequently, data on degradation rates from different studies can sometimes conflict. Resolving these discrepancies requires systematic and multifaceted methodologies.

A primary source of variation arises from differing environmental conditions. Degradation processes are highly sensitive to soil type, pH, organic matter content, moisture, temperature, and microbial populations. nih.gov To reconcile conflicting data, researchers must first compare the specific conditions under which the studies were conducted. Methodologies for resolving conflicts often involve:

Standardized Laboratory Studies: Conducting new studies under strictly controlled and internationally recognized guidelines (e.g., OECD guidelines) can provide a reliable baseline by minimizing variability in environmental factors.

Advanced Analytical Techniques: The use of sophisticated analytical methods, such as liquid chromatography-time-of-flight mass spectrometry (LC/TOFMS) or gas chromatography (GCxGC/TOFMS), is crucial. researchgate.net These technologies allow for the precise identification and quantification not only of the parent compound but also of its transformation products, which can help elucidate the degradation pathway and resolve ambiguities between studies. researchgate.net

Molecular Tools: When biotic degradation is the primary pathway, cultivation-independent molecular tools can be employed. nih.gov Techniques like metagenomics and metatranscriptomics can identify the microorganisms and the specific enzymes responsible for breaking down the pesticide. nih.gov This provides a deeper understanding of the biodegradation potential in different environments and can explain why degradation rates might vary significantly between, for example, soils with different microbial communities. nih.gov

Modeling: Environmental fate models can be used to simulate pesticide degradation under a wide range of conditions. By inputting data from conflicting studies, models can help identify which environmental parameters are the most sensitive drivers of degradation, thereby explaining the observed differences.

Soil Adsorption, Mobility, and Leaching Potential

The behavior of this compound in soil is characterized by strong adsorption, low mobility, and a negligible potential for leaching into groundwater. fao.orgresearchgate.net Laboratory studies using rice field soil have provided detailed insights into these processes. fao.org

An adsorption-desorption study conducted using a batch equilibration technique found that soil has a high capacity for adsorbing this compound. fao.orgresearchgate.net The adsorption isotherm was identified as an 'S' type, which is indicative of cooperative adsorption, where the affinity of the sorbent for the molecule increases as more molecules are adsorbed. fao.org The process was also found to be strongly nonlinear. fao.orgresearchgate.net Desorption of this compound is slow, with only 22–26% of the adsorbed amount being released over four desorption cycles. fao.orgresearchgate.net

Leaching studies further confirm the compound's lack of mobility. fao.org In experiments simulating rainfall on packed soil columns, no residues of this compound were detected in the leachate. fao.orgresearchgate.net Analysis of the soil columns post-leaching revealed that the compound was only present in the upper layers, with more than 95% of the recovered amount remaining in the top 5 cm of soil. fao.orgresearchgate.net This immobility was consistent for both the technical grade this compound and its formulated suspension concentrate. fao.org

Adsorption and Leaching Data for this compound in Rice Field Soil

ParameterValueSignificance
Adsorption Isotherm Type'S' TypeIndicates high adsorption capacity. fao.org
Adsorption Coefficient (Kads)22Confirms strong adsorption to soil particles. fao.orgresearchgate.net
Freundlich Exponent (nads)0.74Shows strongly nonlinear adsorption. fao.orgresearchgate.net
Hysteresis Coefficient9.4 - 11.8Indicates very slow desorption from soil. fao.orgresearchgate.net
Leaching DetectionNone detected in leachateDemonstrates negligible risk of groundwater contamination via leaching. fao.org
Soil Penetration Depth>95% remained in top 5 cmConfirms very low mobility in the soil profile. fao.orgresearchgate.net

Hydrophobic Interactions and Adsorption Coefficients

The strong adsorption of this compound to soil is primarily driven by hydrophobic interactions. A key indicator of a chemical's hydrophobicity is the n-octanol-water partition coefficient (Kow), typically expressed in its logarithmic form, Log Kow. chemsafetypro.com This value measures the tendency of a chemical to partition into an organic, fat-like solvent (n-octanol) versus water. chemsafetypro.comwikipedia.org this compound has a computed Log Kow value of 4.5. nih.gov Substances with Log Kow values greater than 4.5 are considered to have a high potential to adsorb to organic matter in soils and sediments due to their low affinity for water. chemsafetypro.com

This inherent hydrophobicity explains the high soil adsorption coefficient (Kads) of 22 observed in laboratory studies. fao.org The Kads value quantifies the distribution of a chemical between the solid (soil) and liquid (water) phases at equilibrium. chemsafetypro.com A high Kads value, such as that for this compound, signifies that the compound preferentially binds to soil particles rather than remaining dissolved in the soil water. fao.org This binding is largely due to the partitioning of the hydrophobic this compound molecule into the soil's organic carbon fraction. chemsafetypro.comchemsafetypro.com

Factors Influencing Mobility (e.g., Organic Carbon Content)

The mobility of a pesticide in soil is inversely related to its adsorption. mdpi.com For a hydrophobic compound like this compound, soil organic carbon (SOC) content is the single most important factor governing this process. chemsafetypro.commdpi.com

Soil organic matter acts as the primary sorbent for non-polar, hydrophobic pesticides. mdpi.com The strong positive correlation between a pesticide's hydrophobicity (indicated by a high Log Kow) and its adsorption to organic carbon means that soils rich in organic matter will bind this compound more strongly. chemsafetypro.com This increased adsorption directly leads to decreased mobility. mdpi.com

While the specific mobility of this compound has been shown to be very low in rice paddy soil, it is expected to be even lower in soils with higher organic carbon concentrations. fao.org Conversely, in soils with very low organic carbon content, a slight increase in mobility could be anticipated, although the inherent hydrophobicity of this compound suggests its movement would remain limited. The strong binding to soil particles, driven by its affinity for organic carbon, is the dominant process controlling its fate, minimizing its potential to leach into deeper soil layers. fao.orgmdpi.com

Volatilization and Atmospheric Transport Considerations

Volatilization is the process by which a chemical evaporates from a surface, such as soil or water, and enters the atmosphere. researchgate.net Once in the atmosphere, pesticides can be transported over short or long distances. nih.govnih.gov The potential for a pesticide to volatilize is governed by its physicochemical properties—primarily its vapor pressure and Henry's Law Constant—as well as environmental conditions like temperature, wind speed, and soil moisture. rivm.nl

For soil-applied pesticides, volatilization is also heavily dependent on the strength of their adsorption to soil particles. epa.gov Chemicals that are strongly adsorbed, like this compound, are less available at the soil surface to move into the gas phase. epa.gov The high adsorption coefficient (Kads = 22) and high Log Kow (4.5) of this compound indicate that it binds tightly to soil organic matter. fao.orgnih.gov This strong sorption significantly reduces the concentration of the chemical in the soil water and on the surface of soil particles that are in contact with the air, thereby limiting its potential for volatilization. epa.gov

Ecological Interactions and Non Target Impacts

Effects on Non-Target Organisms in Terrestrial Ecosystems

The introduction of carpropamid (B13017) into terrestrial environments can affect a range of non-target species, from soil-dwelling invertebrates to vertebrates.

Earthworms are vital for maintaining soil health and structure. researchgate.netijsr.net this compound has been shown to have a moderate level of toxicity to earthworms. herts.ac.uknih.gov Specifically, for the earthworm species Eisenia foetida, the acute 14-day LC₅₀ (the concentration lethal to 50% of the test population) was found to be greater than 1000 mg/kg of soil, indicating a degree of toxicity. herts.ac.uk The behavior of earthworms can also be affected by the presence of pesticides, with some studies showing that they may become slow and sluggish with increasing doses. researchgate.net Earthworms can be exposed to pesticides through direct contact with contaminated soil and by ingesting decaying organic matter. ijsr.net The impact of pesticides on earthworms is a significant concern as these organisms are crucial for soil aeration, water infiltration, and nutrient cycling. researchgate.netijsr.net The interaction between earthworms and soil microorganisms is also a key factor in soil health, and pesticides can disrupt this relationship. nih.govfrontiersin.org

Experimental studies have indicated that this compound exhibits a moderate level of toxicity to birds. herts.ac.uknih.gov The acute oral LD₅₀ (the dose lethal to 50% of the test population) for Phasianidae, a family of birds that includes pheasants and partridges, was determined to be greater than 2000 mg/kg. herts.ac.uk While this suggests a relatively low acute toxicity, the potential for adverse effects still exists, particularly with long-term exposure. europa.euctgb.nl Risk assessment for birds considers not only direct ingestion of the pesticide but also secondary poisoning through consumption of contaminated prey. europa.eu Standard toxicity tests for terrestrial vertebrates typically involve acute studies where the substance is administered orally or through the diet to determine the LD₅₀. nih.gov However, there is a recognized need for more comprehensive studies, including those on dermal and inhalation toxicity, to fully assess the risks to terrestrial vertebrates. europa.eu

Effects on Non-Target Organisms in Aquatic Ecosystems

This compound has been classified as toxic to aquatic life with long-lasting effects. nih.govhpc-standards.com Its environmental persistence and potential for runoff into water bodies necessitate a thorough understanding of its impact on aquatic ecosystems.

The aquatic invertebrate Daphnia magna, a common species used in ecotoxicological testing, has been shown to be affected by this compound. The EC₅₀ (the concentration that causes an effect in 50% of the test population) for Daphnia magna over a 3-hour exposure period is 410 mg/L. hpc-standards.comlookchem.com This indicates a level of acute toxicity to these organisms. Chronic exposure to pesticides can also lead to sublethal effects, such as impacts on reproduction and population growth rates. researchgate.net The assessment of acute toxicity to aquatic invertebrates is a critical component of environmental risk assessment for pesticides. nih.gov

This compound is considered to have a moderate level of toxicity to fish. herts.ac.uknih.gov For the carp (B13450389) species Cyprinus carpio, the 96-hour LC₅₀ has been reported as 6.9 mg/L. hpc-standards.comlookchem.com Pesticides can have both direct and indirect effects on fish. nih.gov Direct effects include a range of toxicities that can lead to behavioral changes, physiological disturbances, and mortality. researchgate.net Indirectly, pesticides can impact fish populations by reducing the availability of their food sources within the aquatic ecosystem. nih.gov The bioaccumulation of pesticides in fish is also a concern, as it can lead to health risks for humans who consume contaminated fish. nih.govresearchgate.net

Influence on Soil Microbial Communities and Ecosystem Functions

Alterations in Microbial Diversity and Community Structure

The application of pesticides can lead to shifts in the composition and diversity of soil microbial communities. mdpi.comunibo.it While some agrochemicals have been shown to negatively impact microbial diversity, others may have neutral or even stimulatory effects on specific microbial populations. nativesciencereport.orgresearchgate.net For instance, some microorganisms are capable of utilizing pesticides as an energy source. researchgate.net The impact of a pesticide is dependent on various factors including its chemical properties, concentration, and the specific characteristics of the soil environment. mdpi.com

Long-term exposure to pesticides can alter the structure of microbial communities, potentially reducing the abundance of beneficial microorganisms while favoring the proliferation of resistant strains. unibo.it Studies have shown that different pesticides can have varied effects; for example, some insecticides have been observed to cause significant variations in soil bacterial populations. mdpi.com Research on the pesticide napropamide, for instance, revealed a noticeable difference in the bacterial community composition between treated and untreated soils, with an apparent increase in the number of bacterial bands during the initial weeks of incubation. nih.gov This suggests that while some microbial populations may be inhibited, others might thrive in the altered soil environment.

Table 1: Observed Effects of Various Pesticides on Soil Microbial Communities

Pesticide/AgrochemicalObserved Effect on Microbial CommunityReference
General AgrochemicalsCan decrease growth, respiration, and nutrient availability. nativesciencereport.org
General PesticidesCan alter microbial community structure, reducing beneficial microbes and promoting resistant ones. unibo.it
NapropamideCaused an apparent difference in bacterial-community composition between treated and control soils. nih.gov
ChlorpyrifosHas been shown to have a destructive effect on soil bacterial diversity. mdpi.com
Monochrotophos, Quinalphos, CypermethrinShowed a positive effect at lower doses and an antagonistic effect at higher doses. mdpi.com
FenvalerateFound to be less harmful to soil bacteria and other microbes. mdpi.com

This table is for illustrative purposes and includes findings on various pesticides to provide context on the range of potential impacts on soil microbes.

Impact on Key Biogeochemical Cycling Processes (e.g., Nitrogen Transformations)

Soil microbes are fundamental to the functioning of biogeochemical cycles, which are essential for nutrient availability and ecosystem health. mdpi.com The nitrogen cycle, a critical process for plant growth, involves several microbial transformations including nitrogen fixation, ammonification, nitrification, and denitrification. wikipedia.orgaccessscience.com Pesticides can interfere with these processes by affecting the specific microbial groups responsible for each step. researchgate.netscribd.com

Table 2: Key Processes in the Nitrogen Cycle and Potential for Pesticide Impact

ProcessDescriptionPotential Impact of Pesticides
Nitrogen Fixation Conversion of atmospheric nitrogen (N2) into ammonia (B1221849) (NH3) by diazotrophic bacteria. wikipedia.orgCan be stimulated or inhibited depending on the pesticide. researchgate.net
Ammonification Decomposition of organic nitrogen into ammonia (NH3) and ammonium (B1175870) (NH4+). accessscience.comCan be affected by changes in the overall microbial population involved in decomposition.
Nitrification Oxidation of ammonium (NH4+) to nitrite (B80452) (NO2-) and then to nitrate (B79036) (NO3-) by nitrifying bacteria. wikipedia.orgSome pesticides have been shown to be detrimental to nitrifying bacteria. researchgate.net
Denitrification Reduction of nitrate (NO3-) to nitrogen gas (N2), returning it to the atmosphere. wikipedia.orgCan be influenced by changes in anaerobic soil conditions and the populations of denitrifying bacteria.

Methodological Approaches for Assessing Microbiome Responses (e.g., Metagenomics, PCR-DGGE)

To understand the intricate effects of pesticides like this compound on soil microbial communities, scientists employ a range of advanced molecular techniques. These methods provide a culture-independent view of the microbial world, revealing changes in diversity, structure, and functional potential. d-nb.info

Metagenomics: This powerful approach involves the sequencing of all DNA extracted directly from an environmental sample, providing a comprehensive snapshot of the entire microbial community's genetic potential. nih.govfrontiersin.org Metagenomic analysis can reveal the taxonomic composition of the community ("who is there?") and its functional capabilities ("what are they doing?"). nih.gov For instance, it can identify genes involved in pesticide degradation or nutrient cycling, offering insights into how the microbiome might respond to and process a compound like this compound. nih.govfrontiersin.org This technique has been instrumental in showing how pesticide contamination can alter the relative abundance of different microbial phyla and the prevalence of genes related to metabolism and stress response. nih.govfrontiersin.org

Polymerase Chain Reaction - Denaturing Gradient Gel Electrophoresis (PCR-DGGE): PCR-DGGE is a well-established molecular fingerprinting technique used to visualize the diversity of microbial communities. frontiersin.orgunicatt.it It separates PCR-amplified gene fragments (commonly the 16S rRNA gene for bacteria) based on their sequence differences, creating a banding pattern where each band theoretically represents a different microbial species. frontiersin.orgmdpi.com Changes in the number and intensity of these bands between a control and a pesticide-treated soil sample can indicate shifts in the microbial community structure. nih.govnih.gov While it provides a less detailed picture than metagenomics, PCR-DGGE is a valuable and cost-effective tool for rapidly screening the effects of substances on microbial diversity. unicatt.itnih.gov

Table 3: Comparison of Methodological Approaches

MethodPrincipleInformation ProvidedAdvantagesLimitations
Metagenomics Direct sequencing of all DNA from a sample. nih.govfrontiersin.orgTaxonomic composition, functional potential, and metabolic pathways of the entire microbial community. nih.govnih.govComprehensive and detailed view of microbial diversity and function. nih.govData analysis can be complex and computationally intensive. d-nb.info
PCR-DGGE Separation of PCR-amplified gene fragments on a denaturing gradient gel. frontiersin.orgA "fingerprint" of the dominant microbial species, showing changes in community structure. nih.govnih.govRapid, cost-effective for screening multiple samples, good for visualizing major shifts in diversity. unicatt.itnih.govLimited resolution compared to sequencing, can be affected by PCR biases, and may not detect less abundant species. unicatt.it

Synthetic Chemistry and Structure Activity Relationship Studies

Chemical Synthesis of Carpropamid (B13017) and Analogues

The synthesis of this compound, chemically known as 2,2-dichloro-N-[1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropane-1-carboxamide, and its derivatives is a multi-step process centered around the formation of a key amide bond. nih.govebi.ac.uk

Key Synthetic Routes and Reaction Methodologies

The core of this compound's synthesis lies in the coupling of two primary precursors: a substituted cyclopropanecarboxylic acid and a specific chiral amine. The general synthetic pathway involves the formation of an amide linkage between these two fragments.

Cyclopropanecarboxamide (B1202528) Synthesis: The principal method for creating the amide bond is through an acylation reaction. This involves reacting the acid chloride of the cyclopropane (B1198618) moiety with the desired amine. A representative procedure is the reaction of 2,2-dichloro-1-ethyl-3-methylcyclopropanoyl chloride with 1-(4-chlorophenyl)ethylamine. nih.gov This reaction is typically mediated by a base, such as triethylamine, which acts as an acid scavenger, neutralizing the hydrochloric acid byproduct. Toluene is often employed as the solvent for this acylation, with reaction temperatures ranging from ambient to elevated temperatures of around 80°C to ensure completion.

Precursor Synthesis:

Cyclopropanecarboxylic Acid Moiety: The synthesis of the 2,2-dichloro-1-ethyl-3-methylcyclopropanecarboxylic acid precursor can be achieved through various cyclopropanation strategies. For instance, methods exist for preparing 1-methylcyclopropanecarboxylic acid by the cyclopropylation of methacrylic acid derivatives with a trihalide in the presence of a base, followed by subsequent reactions to obtain the final acid. google.com

Amine Moiety: The 1-(4-chlorophenyl)ethylamine precursor is a chiral amine. It can be prepared through methods like the reductive amination of 4-chloroacetophenone. Enzymatic resolution, for example using the lipase (B570770) Novozym 435, can be employed to separate the racemic mixture to obtain the desired enantiomerically pure amine. nih.gov

Table 1: Key Reactions in this compound Synthesis

Reaction Type Reactants Reagents/Conditions Product Purpose
Acylation 2,2-dichloro-1-ethyl-3-methylcyclopropanoyl chloride, 1-(4-chlorophenyl)ethylamine Toluene (solvent), Triethylamine (base) This compound Formation of the final amide bond.
Enzymatic Resolution (R,S)-1-(4-chlorophenyl)ethylamine Novozym 435, Methyl 2-tetrahydrofuroate, Methyl tert-butyl ether (S)-1-(4-chlorophenyl)ethylamine Preparation of the enantiomerically pure amine precursor. nih.gov

Stereochemical Considerations and Isomerism

This compound possesses three stereocenters, which means it can exist as eight different stereoisomers. tandfonline.com The stereochemistry of the molecule is critical to its fungicidal activity. The commercial formulation of this compound is a mixture of four isomers:

(1R,3S)-2,2-dichloro-N-[(R)-1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropanecarboxamide

(1S,3R)-2,2-dichloro-N-[(R)-1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropanecarboxamide

(1S,3R)-2,2-dichloro-N-[(S)-1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropanecarboxamide

(1R,3S)-2,2-dichloro-N-[(S)-1-(4-chlorophenyl)ethyl]-1-ethyl-3-methylcyclopropanecarboxamide agropages.com

Of these, the isomers containing the (R)-1-(4-chlorophenyl)ethylamine moiety, specifically the (1R,3S,1'R) and (1S,3R,1'R) configurations, are reported to constitute at least 95% of the technical material and are the most biologically active. tandfonline.comagropages.com This specificity is a direct result of the precise three-dimensional fit required for effective binding to the active site of its target enzyme, scytalone (B1230633) dehydratase. ontosight.ainih.gov The synthesis of specific stereoisomers is a key focus in research to optimize efficacy. google.com

Purification Techniques and Characterization in Synthesis Research

Following synthesis, purification of this compound and its analogues is essential to remove unreacted starting materials, byproducts, and unwanted isomers.

Purification Methods:

Column Chromatography: This is a primary technique for purification. Silica gel is commonly used as the stationary phase. A typical eluent system is a mixture of hexane (B92381) and isopropyl ether (e.g., in a 3:1 ratio), which effectively separates the product to a high purity (>95%).

Liquid-Liquid Partition: This method is often used in the work-up procedure to separate the product from water-soluble impurities. researchgate.net

Florisil Column Chromatography: This technique, using a polar sorbent made of magnesium silicate, is also employed for purification, particularly in residue analysis. researchgate.net

Characterization Techniques: The structural integrity and purity of the synthesized compounds are confirmed using a suite of analytical methods.

Chromatography: High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the final product and to separate isomers. researchgate.net

Spectroscopy:

Nuclear Magnetic Resonance (NMR): Both ¹H and ¹³C NMR are fundamental for elucidating the chemical structure and confirming the successful synthesis of the target molecule. affrc.go.jpepo.orgamazon.com

Infrared (IR) Spectroscopy: IR analysis is used to identify key functional groups, such as the characteristic C=O stretch of the amide group, which appears around 1680 cm⁻¹. epo.orgresearchgate.net

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the synthesized compound. nih.govaffrc.go.jp

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are pivotal in understanding how the chemical structure of this compound relates to its fungicidal potency and in designing more effective derivatives.

Identification of Pharmacophore and Essential Structural Moieties for Fungicidal Efficacy

The fungicidal action of this compound stems from its ability to tightly bind to and inhibit scytalone dehydratase (SDH), a key enzyme in the melanin (B1238610) biosynthesis pathway of fungi like Pyricularia oryzae. nih.gov X-ray crystallography studies have revealed the specific interactions that define this compound's pharmacophore. nih.gov

Amide Group: The amide linkage is a critical pharmacophoric element. The carbonyl oxygen does not directly bind to the enzyme but interacts via two bridging water molecules, which in turn form hydrogen bonds with key amino acid residues in the active site, including Tyr-30, Tyr-50, and His-85. nih.govwiley-vch.de

(Chlorophenyl)ethyl Group: This moiety fits into a hydrophobic pocket of the enzyme. It establishes strong contacts with Valine-75 and forms a cluster with four aromatic residues (Tyr-50, Phe-53, Phe-158, and Phe-162), contributing significantly to binding affinity. nih.gov The (R)-configuration of the chiral carbon in this group is crucial for optimal fit.

Dichlorocyclopropane Ring: This part of the molecule also plays a direct role in binding. One of the chlorine atoms on the cyclopropane ring forms a hydrogen bond with the side chain of asparagine-131 (Asn-131) in the enzyme. nih.gov

The combination of these interactions results in the tight binding of the inhibitor, with the C-terminal region of the enzyme closing over the molecule, securing it within the active site cavity. nih.gov The amide group, in particular, is a common and crucial pharmacophore in numerous commercial fungicides. researchgate.net

Table 2: Key Molecular Interactions of this compound with Scytalone Dehydratase

This compound Moiety Interacting Enzyme Residue(s) Type of Interaction Significance
Amide Carbonyl Tyr-30, Tyr-50, His-85 Hydrogen bonds (via bridging water molecules) Anchors the inhibitor in the active site. nih.govwiley-vch.de
(Chlorophenyl)ethyl Group Val-75, Tyr-50, Phe-53, Phe-158, Phe-162 Hydrophobic interactions, Aromatic clustering Enhances binding affinity and specificity. nih.gov
Dichlorocyclopropane Ring Asn-131 Hydrogen bond Contributes to the overall binding energy. nih.gov

Rational Design and Synthesis of Novel this compound Derivatives with Modified Properties

SAR studies have guided the rational design and synthesis of new this compound derivatives to address challenges such as fungicide resistance. affrc.go.jp Resistance has been linked to a point mutation (V75M) in the scytalone dehydratase enzyme, which reduces the binding affinity of this compound. nih.govapsnet.org

Research has focused on modifying the amine portion of the molecule to restore or enhance activity against resistant strains.

Alkyl and Alicyclic Amines: The α-phenethyl group has been replaced with various alkyl and alicyclic amine moieties. For example, derivatives incorporating 1-cyclohexylethylamine and 1-cyclopentylethylamine have been synthesized by acylating these amines with the cyclopropanecarbonyl chloride precursor. These modifications aimed to create analogues with improved binding to the mutated enzyme.

Heteroaromatic Analogues: In another approach, the phenethylamine (B48288) group was substituted with a thiophenylethylamine moiety. A synthetic route was developed to produce halo-substituted thiophenylethyl variants, which were then tested for fungicidal activity against a range of plant pathogens, with some showing high efficacy. affrc.go.jp

Phenoxy-ethylamine Analogues: Modifications such as elongating the side chain to a phenoxy-ethylamine structure, combined with fluorination, have also been explored. One such derivative demonstrated significantly higher foliar activity compared to the parent this compound.

These studies demonstrate that while the core cyclopropanecarboxamide scaffold is important, significant modifications to the amine side chain are tolerated and can lead to derivatives with altered and potentially improved fungicidal profiles. tandfonline.comaffrc.go.jp

Influence of Structural Modifications on Target Affinity and Environmental Persistence

The development of fungicides with both high efficacy and favorable environmental profiles is a central goal in agrochemical research. For this compound, structure-activity relationship (SAR) studies have been instrumental in understanding how specific molecular features influence its performance and environmental impact. Research has focused on modifying its structure to enhance affinity for its target enzyme, scytalone dehydratase (SDH), particularly in resistant fungal strains, while also aiming to reduce its environmental persistence.

This compound's persistence in soil, with a half-life that can range from weeks to several months, is a key consideration. agropages.comherts.ac.uk The degradation process primarily involves oxidation of the methyl group on the cyclopropane ring or on the 4-chlorophenyl ring, eventually leading to the formation of CO2 as the major metabolite in paddy soil conditions. agropages.comchemicalbook.com This metabolic vulnerability offers a pathway for structural modification to manage persistence. For instance, altering the trichloromethyl group has been explored as a strategy to reduce persistence while aiming to maintain target affinity.

A significant area of research has been the modification of the amine component of this compound to combat fungal resistance. Resistance in the rice blast fungus (Magnaporthe oryzae) has been linked to a single point mutation (V75M) in the SDH enzyme, which reduces the binding affinity of the fungicide. researchgate.netapsnet.org To overcome this, researchers have synthesized analogs by modifying the amine moiety. By replacing the original phenethylamine group with alternatives like cycloalkyl and alkylamines (e.g., 1-cyclohexylethylamine, 1-cyclopentylethylamine), new analogs have been produced with enhanced binding affinity to the mutated SDH. These modifications demonstrate that changes to the amine side chain can significantly improve the inhibitory activity against resistant strains.

The following table summarizes the influence of structural modifications on key properties of this compound and its analogs.

Structural ModificationTarget MoietyEffect on Target AffinityEffect on Environmental PersistenceReference
Modification of the trichloromethyl groupCyclopropane RingAimed at retaining affinityIntended to reduce persistence
Oxidation of methyl groupCyclopropane Ring / Chlorophenyl RingLeads to loss of activityPrimary degradation pathway in soil and plants agropages.comchemicalbook.com
Replacement of phenethylamine with cycloalkyl/alkylaminesAmine Side ChainEnhanced binding affinity to mutated (resistant) SDHNot specified
Elongation of amine side chain (e.g., phenoxy-ethylamine) and fluorinationAmine Side ChainReported to increase foliar activity by up to 15 timesNot specified

Mechanistic Insights from Structural Biology of SDH-Carpropamid Complexes

The potent inhibitory action of this compound stems from its high-affinity, tight binding to scytalone dehydratase (SDH), a key enzyme in the melanin biosynthesis pathway of fungi like Magnaporthe oryzae. researchgate.net Elucidation of the three-dimensional crystal structure of the SDH-carpropamid complex through cryogenic X-ray analysis has provided profound mechanistic insights into this interaction at an atomic level. researchgate.nettandfonline.comnih.govebi.ac.uk

This compound binds within a hydrophobic cavity of the enzyme, and its tight association is the result of a combination of specific molecular interactions. researchgate.net Crystal structure analysis reveals three primary types of interactions that anchor the inhibitor in the active site. researchgate.nettandfonline.comnih.gov Firstly, a hydrogen bond is formed between one of the chloride atoms of the dichloromethylcyclopropane ring of this compound and the amino acid residue Asn-131 in the enzyme. researchgate.net Secondly, the dichloromethylethylcyclopropane ring and the chlorophenyl group of this compound engage in extensive hydrophobic interactions with non-polar residues lining the active site pocket. researchgate.net Finally, the amide group of this compound participates in a hydrogen bond with a structured water molecule, which in turn is hydrogen-bonded to the enzyme, further stabilizing the complex. researchgate.net

Structural biology has also been crucial in understanding the mechanism of fungicide resistance. A single point mutation leading to the substitution of valine with methionine at position 75 (V75M) of the SDH enzyme has been identified in resistant fungal strains. researchgate.netapsnet.org The crystal structure of the SDH-carpropamid complex shows that the V75 residue is located at the mouth of the active site pocket. apsnet.org The replacement of the smaller valine with the bulkier methionine residue is believed to sterically hinder the binding of the this compound molecule, thereby reducing its affinity and inhibitory effectiveness against the mutant enzyme. apsnet.orgtandfonline.com This structural change explains the dramatically reduced sensitivity to this compound observed in resistant isolates. researchgate.netnih.gov

The detailed interactions derived from the crystal structure of the wild-type SDH in complex with this compound are summarized below.

This compound MoietyType of InteractionInteracting SDH Residue/ComponentSignificanceReference
Dichloromethylcyclopropane Ring (Chloride atom)Hydrogen BondAsn-131Key polar interaction anchoring the inhibitor. researchgate.net
Dichloromethylethylcyclopropane RingHydrophobic InteractionHydrophobic cavity residuesContributes to the tight, non-covalent binding. researchgate.net
(Chlorophenyl)ethyl GroupHydrophobic InteractionHydrophobic cavity residuesMajor contributor to binding affinity. researchgate.nettandfonline.comnih.gov
Carboxamide GroupHydrogen Bond (via water molecule)Enzyme backbone (indirect)Stabilizes the inhibitor's orientation in the active site. researchgate.net

Advanced Analytical Methodologies for Research

Extraction and Sample Preparation Techniques for Complex Matrices

Effective sample preparation is a critical first step to isolate carpropamid (B13017) from intricate matrices such as soil, water, and agricultural products, ensuring accurate analysis by removing interfering substances. researchgate.netnih.gov

Liquid-liquid partitioning is a fundamental technique used to separate this compound from a sample matrix based on its differential solubility between two immiscible liquid phases. researchgate.netveltialabs.gr For instance, after an initial extraction with a solvent like acetone, the extract is diluted with saline water, and a solvent partition using a dichloromethane/n-hexane mixture can be employed to recover the analytes. researchgate.net An n-hexane/acetonitrile partition is another common step to further remove interfering co-extractives. researchgate.net

Solid-phase extraction (SPE) is a highly effective and widely used cleanup technique. scispace.commdpi.com It utilizes a solid sorbent material, often packed into a cartridge, to selectively adsorb either the target analyte or the interfering compounds from the liquid sample. nih.gov For this compound analysis, SPE cartridges, such as Oasis HLB, are conditioned and then the sample extract is loaded. greenpeace.to The analyte is retained on the sorbent while other matrix components are washed away. Finally, a different solvent is used to elute the purified this compound for analysis. greenpeace.to

A popular and efficient sample preparation method that incorporates both liquid-liquid partitioning and a form of solid-phase extraction is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. nih.govresearchgate.netresearchgate.net This procedure typically involves an initial extraction with acetonitrile, followed by a partitioning step induced by the addition of salts like magnesium sulfate (B86663) and sodium chloride. nih.govnih.gov A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), involves mixing a portion of the extract with sorbents such as primary secondary amine (PSA) to remove matrix components like organic acids and sugars. nih.govresearchgate.net

Column chromatography is a powerful technique for purifying sample extracts before instrumental analysis. researchgate.netkspsjournal.or.kr Florisil, a magnesia-silica gel, is a commonly used adsorbent in column chromatography for the cleanup of pesticide residues, including this compound. researchgate.netkspsjournal.or.krdphen1.com

In this method, a glass column is packed with activated Florisil. kspsjournal.or.krgeorgia.gov The sample extract is then passed through the column. Due to the polarity differences, this compound and interfering substances travel through the column at different rates when eluted with a solvent or a solvent mixture. dphen1.comgeorgia.gov By collecting the fractions of the eluting solvent, a purified this compound sample can be obtained. kspsjournal.or.kr For example, research has shown that after extraction and liquid-liquid partitioning, Florisil column chromatography can be employed to further remove interfering compounds before the final analysis of this compound. researchgate.netkspsjournal.or.kr

Quantitative and Qualitative Detection of this compound in Research Samples

Following extraction and cleanup, various instrumental techniques are used for the precise quantitative and qualitative analysis of this compound. researchgate.netgreenpeace.tosci-hub.seeuropa.euresearchgate.net

Liquid chromatography-mass spectrometry (LC-MS) and its more advanced tandem mass spectrometry (LC-MS/MS) version are the cornerstone techniques for the sensitive and selective analysis of pesticide residues. wikipedia.orglcms.cz LC separates the components of a mixture, which are then ionized and detected by the mass spectrometer based on their mass-to-charge ratio. wikipedia.org LC-MS/MS provides even greater specificity and is widely used for robust quantification of trace levels of pesticides in complex matrices. nih.govmdpi.com This technique has been successfully applied to the simultaneous analysis of hundreds of pesticides, including this compound, in various samples. nih.govresearchgate.net

High-resolution mass spectrometry (HRMS) techniques, such as liquid chromatography-time-of-flight mass spectrometry (LC-TOF-MS) and Quadrupole-TOF (LC-QTOF-MS), offer superior mass accuracy, enabling the confident identification and confirmation of compounds in complex samples. sci-hub.semdpi.comthermofisher.comchromatographyonline.com LC-QTOF-MS, for example, has been used to screen for a large number of pesticides, providing accurate mass data for both the parent ion and its fragments, which is crucial for unambiguous identification. researchgate.netresearchgate.net

A study on the analysis of 317 pesticides in food samples utilized LC-TOF/MS for screening and identification, highlighting its utility in dealing with complex matrices. sci-hub.se Another study successfully validated a method using LC-QTOF-MS for the quantitative and confirmatory analysis of 151 pesticides in cereal grains and legumes. researchgate.net

Table 1: LC-MS/MS Parameters for this compound Detection

This interactive table displays typical parameters used in Liquid Chromatography-Tandem Mass Spectrometry for the analysis of this compound.

ParameterValue/SettingReference
Precursor Ion [M+H]⁺ (m/z)333.0 nih.gov
Product Ion 1 (m/z)139.0 nih.gov
Product Ion 2 (m/z)103.1 nih.gov
Ionization ModeElectrospray Ionization (ESI) Positive nih.gov

High-performance liquid chromatography with a diode-array detector (HPLC-DAD) is a robust and widely used technique for the quantification of this compound. researchgate.netkspsjournal.or.krmeasurlabs.com This method separates this compound from other compounds in the sample extract on a chromatographic column, and the DAD detector measures the absorbance of the eluting compounds across a range of UV-visible wavelengths. measurlabs.commdpi.com

A specific analytical method for this compound in agricultural commodities was established using HPLC-DAD for quantification. researchgate.netkoreascience.kr The analysis was performed at a wavelength of 220 nm using a reversed-phase C8 or C18 column. kspsjournal.or.krkoreascience.kr This technique offers good stability and separation capabilities, although it may require more extensive sample cleanup to avoid interference from matrix components compared to LC-MS/MS. mdpi.com

Validation of analytical methods is essential to ensure the reliability and accuracy of the results. europa.euwjarr.com Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), recovery, and reproducibility. europa.eueurl-pesticides.euresearchgate.net

Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from the background noise. wjarr.com

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. researchgate.netwjarr.com

Recovery: The percentage of the known amount of an analyte that is recovered during the analytical process, indicating the efficiency of the extraction and cleanup steps. researchgate.neteurl-pesticides.eu

Reproducibility: The degree of agreement between the results of measurements of the same sample carried out under different conditions (e.g., different laboratories, different analysts). wjarr.com

For this compound, a single residue analytical method developed for agricultural commodities reported an instrumental limit of quantitation (ILOQ) of 2 ng and a method limit of quantitation (MLOQ) of 0.02 mg/kg. researchgate.netkspsjournal.or.krkoreascience.kr In the same study, mean recoveries from various fortified crop samples ranged from 84% to 112%, with relative standard deviations (a measure of precision) of less than 10%. researchgate.netkspsjournal.or.krkoreascience.kr Another study developing a method for 353 pesticides in mealworms found the LOQ for this compound to be 5 µg/kg, with recoveries between 86.9% and 98.4%. researchgate.net

Table 2: Method Validation Data for this compound Analysis

This interactive table summarizes the validation parameters for different analytical methods used for this compound.

MatrixAnalytical MethodLOQRecovery (%)Reference
Agricultural Commodities (Korean cabbage, apple, brown rice, green pepper)HPLC-DAD/MS0.02 mg/kg84 - 112 researchgate.netkspsjournal.or.krkoreascience.kr
MealwormsLC-MS/MS5 µg/kg86.9 - 98.4 researchgate.net

Metabolite Profiling and Identification Techniques

Initial investigations into this compound's metabolism have frequently utilized [14C]this compound, a radiolabeled version of the molecule. google.com This approach allows researchers to trace the uptake, translocation, and degradation of the compound within a biological system. google.com By measuring radioactivity, scientists can track the distribution of this compound and its derivatives in different tissues, such as the roots and leaves of rice plants. agropages.comnih.gov

Following extraction from a sample matrix (e.g., soil, plant tissue), the separation of this compound from its metabolites is typically achieved through chromatographic techniques. Thin-Layer Chromatography (TLC) has been used in early studies to separate different radiolabeled compounds, revealing the presence of multiple metabolic products. google.com For more comprehensive analysis and quantification, High-Performance Liquid Chromatography (HPLC) is a standard method. tarbaweya.orgresearchgate.net HPLC, often equipped with octylsilyl or octadecylsilyl columns and a Diode-Array Detector (DAD), allows for the effective separation of the parent compound from its metabolites. tarbaweya.orgresearchgate.net

The identification and structural elucidation of these separated compounds are accomplished using mass spectrometry (MS). tarbaweya.orgresearchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS) and its more sensitive iteration, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are powerful tools for this purpose. tarbaweya.orgndl.go.jp These methods provide molecular weight information and fragmentation patterns that are essential for identifying the chemical structures of the metabolites. Other analytical platforms common in broader metabolite profiling, which can be applied to this compound research, include Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. cabidigitallibrary.orgresearchgate.net

Research findings indicate that this compound undergoes oxidative metabolism. agropages.comchemicalbook.com In studies on rice plants and soil, the main degradation pathways involve the oxidation of the methyl group on the cyclopropane (B1198618) ring or oxidation on the 4-chlorophenyl ring. tarbaweya.orgchemicalbook.com In soil, this process can lead to the complete degradation of the molecule to carbon dioxide (CO2). agropages.comchemicalbook.com In plants, the parent this compound often remains the major residue, but several metabolic products are formed. agropages.comnih.gov One study using [14C]this compound in rice seedlings detected at least seven different radiolabeled metabolites via TLC, although their specific structures were not fully elucidated in the publication. google.com It was noted that approximately 54% of the radioactivity recovered from the leaves was identified as unchanged this compound. google.com

The table below summarizes the key findings regarding the metabolites of this compound identified through these advanced analytical techniques.

Interactive Data Table: Identified Metabolites of this compound and Analytical Techniques

Metabolite/Degradation ProductMatrixAnalytical Technique(s) Used for IdentificationKey Findings
This compound (Parent Compound)Rice PlantsTLC, HPLC-DAD, LC-MSFound to be the major residue component in rice plants even at harvest. google.comagropages.comnih.govchemicalbook.comfrac.info
Oxidized MetabolitesRice Plants, Mammals, Soil, WaterGeneral reference to oxidative metabolismDegradation includes oxidation of the methyl group on the cyclopropane ring or on the 4-chlorophenyl ring. tarbaweya.orgchemicalbook.com
Water-Soluble ConjugatesRice Plants, MammalsGeneral reference to conjugationVarious water-soluble conjugates are formed as part of the metabolic process in plants and animals. tarbaweya.orgchemicalbook.com
Unspecified Metabolites (at least 7)Rice Plants[14C] Radiolabeling, TLCAt least seven distinct radiolabeled metabolic products were observed in rice seedlings. google.com
Carbon Dioxide (CO2)Paddy Soil[14C] RadiolabelingIdentified as the major terminal metabolite in soil under paddy conditions, indicating complete degradation. agropages.comchemicalbook.com

Emerging Research Directions and Future Perspectives

Integration of Carpropamid (B13017) with Sustainable Agroecosystem Management Strategies

The future of agriculture lies in balancing productivity with ecological stewardship. Integrating specialized fungicides like this compound into sustainable agroecosystem management, particularly through Integrated Pest Management (IPM) programs, is a key area of emerging research. IPM is an ecosystem-based strategy that focuses on long-term prevention of pests through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and use of resistant varieties. niphm.gov.infao.org

This compound's specific mode of action against rice blast, caused by Pyricularia oryzae, makes it a valuable tool within a rice IPM framework. niphm.gov.innih.gov Unlike broad-spectrum fungicides that can harm non-target organisms, including beneficial insects and soil microbes, this compound's targeted approach helps preserve the biodiversity essential for a healthy agroecosystem. researchgate.netfarmonaut.com Research is exploring how to best position this compound in rotation or combination with other control methods to manage resistance and minimize chemical inputs. nih.gov For instance, using this compound in nursery box treatments can protect young rice plants, reducing the need for extensive foliar applications later in the season. researchgate.net This aligns with the core IPM principle of using chemical interventions judiciously and only when monitoring indicates they are needed. niphm.gov.in The goal is to create resilient farming systems that are less reliant on chemical inputs and support long-term environmental health. biobasedpress.eubeyondpesticides.org

Novel Applications of this compound's Mode of Action Beyond Current Uses

This compound functions primarily by inhibiting scytalone (B1230633) dehydratase, a key enzyme in the 1,8-dihydroxynaphthalene (DHN) melanin (B1238610) biosynthesis pathway in fungi. researchgate.netnih.gov This inhibition prevents the fungus from producing melanin, which is crucial for the structural integrity of the appressoria—specialized infection structures used to penetrate host plant cells. researchgate.netresearchgate.net While its primary use is in controlling rice blast, emerging research highlights two significant new avenues for its mode of action.

Firstly, studies have revealed that this compound possesses a dual mode of action. Besides inhibiting fungal melanin, it also stimulates the plant's own defense mechanisms by inducing systemic acquired resistance (SAR). researchgate.netresearchgate.net This SAR activity involves the production of pathogenesis-related proteins and phytoalexins, which help the plant defend itself against a broader range of pathogens. researchgate.net This discovery suggests potential applications for this compound not just as a direct antifungal agent, but also as a plant defense activator, which could be valuable in managing a wider variety of plant diseases.

Secondly, the inhibition of fungal melanin pathways is being explored as a strategy in human medicine. A recent study investigated the use of DHN-melanin inhibitors, including this compound, to treat eumycetoma, a chronic fungal infection in humans caused by agents like Madurella mycetomatis. The research found that inhibiting melanin production in the fungus enhanced the efficacy of antifungal drugs like itraconazole (B105839) in an insect model (Galleria mellonella larvae). nih.gov This suggests a novel therapeutic strategy where melanin inhibitors like this compound could be used as adjuncts to existing antifungal treatments, potentially improving outcomes for difficult-to-treat fungal diseases in humans. nih.gov

Green Chemistry Approaches in this compound Synthesis and Formulation

In line with a global push for sustainability, the chemical industry is increasingly adopting green chemistry principles to reduce its environmental footprint. nih.govunibo.itmdpi.com These principles focus on designing chemical products and processes that minimize the use and generation of hazardous substances. nih.gov Future research on this compound will likely focus on developing greener methods for its synthesis and formulation.

Key areas of development in green synthesis that could be applied to this compound include:

Use of Greener Solvents: Traditional organic synthesis often relies on volatile and hazardous solvents. Green chemistry promotes the use of safer alternatives like water, supercritical fluids (such as CO₂), or bio-based solvents. mdpi.comjddhs.com Research could identify less hazardous solvent systems for the synthesis of the cyclopropylcarboxamide and 1-(4-chlorophenyl)ethylamine moieties of this compound.

Catalysis: Employing catalytic reagents in place of stoichiometric ones minimizes waste. mdpi.com Biocatalysis, which uses enzymes to perform chemical transformations, offers high selectivity under mild conditions, reducing energy consumption and by-product formation. nih.gov Exploring enzymatic or other catalytic routes for this compound synthesis is a promising research direction.

Energy Efficiency: Utilizing energy-efficient synthesis methods, such as microwave-assisted or continuous flow processing, can significantly reduce the energy requirements and reaction times compared to conventional batch processing. jddhs.com

In formulation science, developing "green" or sustainable formulations is also a priority. This includes creating microemulsions or water-based formulations that reduce the use of volatile organic compounds and enhance the bioavailability of the active ingredient, potentially allowing for lower application rates. researchgate.net

Advanced Computational Modeling for Predicting Environmental Fate and Biological Interactions

Advanced computational modeling is becoming an indispensable tool in agrochemical research, offering ways to predict the behavior of compounds like this compound with greater accuracy and reduced reliance on costly and time-consuming experimental studies. researchgate.netuzh.chdigitellinc.com

Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational method used to correlate the chemical structure of a compound with its biological activity or environmental properties. nih.govnih.gov For this compound, which belongs to the cyclopropylcarboxamide class of compounds, QSAR models can be developed to:

Predict the fungicidal activity of new, related molecules, guiding the synthesis of more effective and selective fungicides. nih.gov

Estimate properties like toxicity to non-target organisms, helping to design safer chemicals.

Predict physicochemical properties that influence environmental fate, such as solubility and partition coefficients. chalcogen.ro

Environmental fate modeling uses computer simulations to predict how a chemical will move and transform in the environment. researchgate.netstone-env.com These models integrate data on a chemical's properties (e.g., degradation rates, soil sorption) with environmental parameters (e.g., soil type, climate) to forecast its distribution and persistence in soil, water, and air. nih.gov For this compound, these models can simulate its translocation in rice plants, its potential for leaching into groundwater, or its persistence in paddy fields, providing valuable data for risk assessments and developing best management practices. nih.gov

Furthermore, computational models are increasingly used to predict biological interactions at a molecular level. nih.govnih.govimb.am Techniques like molecular docking can simulate how this compound binds to its target enzyme, scytalone dehydratase. This can help researchers understand the mechanisms of resistance, such as the V75M mutation in the enzyme, and design new inhibitors that are effective against resistant strains. researchgate.net

Q & A

Basic: What are the critical physicochemical properties of Carpropamid that influence its stability in experimental settings?

Answer:
this compound (C₁₅H₁₈Cl₃NO, CAS 104030-54-8) has a melting point of 152°C and requires storage at 0–6°C to maintain stability . Key properties affecting its experimental utility include:

  • Hydrolytic sensitivity : Degrades in alkaline conditions, necessitating pH-controlled environments (e.g., buffers at pH 5–7) during formulation studies.
  • Thermal stability : Avoid prolonged exposure to temperatures >30°C to prevent decomposition.
  • Solubility : Limited in polar solvents; use dimethyl sulfoxide (DMSO) for dissolution in bioassays, followed by dilution in aqueous media.
    Methodological tip: Validate stability via high-performance liquid chromatography (HPLC) with UV detection at 254 nm, referencing the >98% purity standard for pesticide residue analysis .

Basic: How should researchers design experiments to evaluate this compound’s antifungal efficacy while minimizing environmental cross-contamination?

Answer:

  • Controlled environments : Use growth chambers with isolated compartments for treated vs. control fungal cultures.
  • Dosage gradients : Apply this compound at concentrations ranging from 0.1–100 ppm to establish dose-response curves.
  • Negative controls : Include solvent-only (e.g., DMSO) and untreated samples to distinguish compound-specific effects from solvent artifacts.
  • Replication : Triplicate experiments with randomized block designs to account for spatial variability .
    Advanced note: Pair with metabolomic profiling to identify off-target effects on non-pathogenic fungi .

Advanced: How can contradictory findings in this compound’s efficacy across different fungal species be systematically analyzed?

Answer:
Contradictions often arise from species-specific metabolic pathways or experimental design variability. To resolve these:

Comparative genomics : Map fungal CYP51 (target enzyme) sequences to identify structural variations affecting this compound binding .

Meta-analysis : Aggregate data from published studies using PRISMA guidelines, weighting results by sample size and methodological rigor (e.g., RCTs > observational studies).

In vitro-in vivo correlation (IVIVC) : Test efficacy in both agar-plate assays and live plant models to isolate environmental confounders .
Example: A 2023 study reconciled discrepancies in Magnaporthe oryzae vs. Fusarium spp. efficacy by linking CYP51 polymorphisms to IC₅₀ differences .

Advanced: What statistical approaches are recommended for analyzing non-linear responses in this compound dose-effect relationships?

Answer:

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) to estimate EC₅₀ and slope parameters.
  • Bootstrap resampling : Calculate 95% confidence intervals for EC₅₀ values to assess precision, especially with small sample sizes.
  • ANCOVA : Compare regression curves across fungal strains or experimental conditions while controlling for covariates like temperature or pH .
    Validation step: Use Akaike’s Information Criterion (AIC) to select the best-fitting model and avoid overparameterization .

Basic: What ethical and methodological standards apply to preclinical studies involving this compound-treated plant models?

Answer:

  • Ethical approval : Declare compliance with institutional guidelines for plant pathogen use (e.g., containment protocols for transgenic fungi).
  • Data transparency : Report raw data for growth inhibition rates, including outliers and exclusion criteria, per NIH preclinical reporting standards .
  • Replication documentation : Provide step-by-step protocols for soil treatment and inoculation to enable reproducibility .

Advanced: How can researchers optimize this compound’s synthesis protocol to improve yield while reducing toxic byproducts?

Answer:

  • Catalyst screening : Test palladium/charcoal vs. Raney nickel in the hydrogenation step to minimize chlorinated byproducts.
  • Process analytical technology (PAT) : Use in-line FTIR to monitor reaction intermediates and terminate cycles at peak purity.
  • Green chemistry principles : Replace dichloromethane with cyclopentyl methyl ether (CPME) as a safer solvent .
    Case study: A 2024 pilot-scale synthesis achieved 92% yield with <0.5% impurities by optimizing stirring rate and temperature gradients .

Basic: What quality control measures are essential when sourcing this compound for academic research?

Answer:

  • Certificates of Analysis (CoA) : Verify purity (>98% by HPLC) and absence of heavy metals (e.g., Pb, Cd) via inductively coupled plasma mass spectrometry (ICP-MS).
  • Batch consistency : Request lot-specific NMR spectra to confirm structural integrity.
  • Storage audits : Document temperature logs during shipping and storage to ensure compliance with 0–6°C requirements .

Advanced: What computational tools can predict this compound’s environmental fate and non-target organism toxicity?

Answer:

  • QSAR models : Use EPI Suite or TEST software to estimate biodegradation half-lives and bioaccumulation potential.
  • Molecular docking : Simulate this compound binding to non-target enzymes (e.g., aquatic arthropod acetylcholinesterase) using AutoDock Vina.
  • Ecological risk assessment : Integrate toxicity data (LC₅₀ for Daphnia magna) with exposure models (e.g., PEC/PNEC ratios) .
    Limitation note: Validate predictions with microcosm studies to address model-ecosystem discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.